(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
“(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester” (CAS: Not explicitly provided in evidence; Ref: 10-F088309) is a chiral pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and an ethylamino substituent at the 3-position of the pyrrolidine ring. This compound belongs to the class of 5-membered heterocycles, widely utilized in pharmaceutical synthesis as intermediates for building bioactive molecules. Its tert-butyl ester group enhances stability during synthetic processes, while the ethylamino moiety provides a nucleophilic site for further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-5-12-9-6-7-13(8-9)10(14)15-11(2,3)4/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADWPVFGFNNKQIP-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00693537 | |
| Record name | tert-Butyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892390-30-6 | |
| Record name | tert-Butyl (3R)-3-(ethylamino)pyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00693537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
(R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an ethylamino group, and a tert-butyl ester functional group. Its structural formula can be represented as follows:
This configuration suggests the presence of functional groups that may interact with various biological systems, making it a candidate for pharmacological studies.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:
- Formation of the Pyrrolidine Ring : Utilizing precursors such as amino acids or other nitrogen-containing compounds.
- Introduction of the Ethylamino Group : Achieved through alkylation reactions.
- Esterification : The final step where the tert-butyl ester is formed from the carboxylic acid.
Pharmacological Potential
Preliminary studies indicate that this compound may exhibit various biological activities relevant to medicinal chemistry:
- Antiviral Activity : Related compounds have shown potential as inhibitors of influenza virus neuraminidase, suggesting that this compound could possess similar properties .
- Anti-inflammatory Effects : Compounds with similar structural motifs have demonstrated anti-inflammatory and analgesic properties, indicating that this compound may also exhibit these effects.
- Cytotoxicity Studies : The compound's efficacy against cancer cell lines has yet to be fully explored; however, related pyrrolidine derivatives have shown promising cytotoxic activity .
Case Studies
Several studies have evaluated the biological activity of related compounds. For instance:
- A study on pyrrolidine derivatives indicated that modifications in the amino and carboxylic acid groups significantly affected their antiviral potency against influenza virus neuraminidase .
- Another investigation focused on the structure-activity relationship (SAR) of pyrrolidine-based compounds revealed that specific substitutions could enhance their anti-cancer activities .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Amino-1-pyrrolidinecarboxylic acid | Contains a pyrrolidine ring and amino group | Known for neuroprotective effects |
| 2-(Chloroacetyl)aniline | Aromatic amine with chloroacetyl group | Exhibits antibacterial properties |
| N-(tert-Butoxycarbonyl)-L-alanine | Amino acid derivative with tert-butoxycarbonyl group | Used in peptide synthesis |
This table illustrates how this compound stands out due to its unique combination of functional groups and potential biological activities.
Scientific Research Applications
Pharmaceutical Development
The compound serves as a crucial intermediate in synthesizing various pharmaceuticals. It is particularly relevant in developing drugs targeting neurological disorders due to its ability to interact with specific biological pathways.
Key Applications:
- Synthesis of Neurological Drugs: The compound's structure allows for modifications that enhance the efficacy of drugs aimed at treating conditions like Alzheimer's and Parkinson's diseases.
- Metalloprotease Inhibitors: Research has indicated that pyrrolidine derivatives, including this compound, can inhibit metalloproteases, which are implicated in numerous diseases such as hypertension and cancer .
Biochemical Research
In biochemical studies, (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester is utilized to explore enzyme activities and protein interactions.
Research Focus:
- Enzyme Activity Studies: The compound aids in understanding enzyme kinetics and mechanisms, providing insights into metabolic pathways.
- Protein Interaction Studies: Its ability to form stable complexes with proteins makes it a useful tool for studying protein-protein interactions.
Agrochemical Formulations
The compound is also used in agrochemicals, enhancing the effectiveness of pesticides and herbicides by improving their stability and absorption.
Applications in Agriculture:
- Pesticide Efficacy: The incorporation of this compound into pesticide formulations can lead to increased absorption rates in plants, resulting in better pest control.
- Herbicide Stability: Its presence in herbicides contributes to prolonged stability under varying environmental conditions.
Material Science
In material science, this compound is valued for its unique properties that contribute to the development of specialty polymers and materials.
Material Applications:
- Polymer Synthesis: The compound can be polymerized to create materials with desirable mechanical properties for coatings and adhesives.
- Advanced Materials Development: Research into its application in creating advanced materials has shown promise in areas such as nanotechnology and biomaterials.
Analytical Chemistry
This compound is often employed as a standard in analytical methods, ensuring accuracy and reliability in the quantitative analysis of related compounds.
Analytical Uses:
- Standard Reference Material: Its consistent properties make it ideal for calibrating analytical instruments in laboratories.
- Quality Control: Used in quality assurance processes for pharmaceuticals and agrochemicals.
Data Table: Applications Overview
| Application Area | Specific Uses | Impact/Benefits |
|---|---|---|
| Pharmaceutical Development | Drug synthesis for neurological disorders | Enhanced drug efficacy |
| Biochemical Research | Enzyme activity and protein interaction studies | Insights into metabolic pathways |
| Agrochemical Formulations | Pesticide and herbicide formulations | Improved stability and absorption |
| Material Science | Specialty polymers and materials | Advancements in coatings and adhesives |
| Analytical Chemistry | Standard reference material | Ensures accuracy in quantitative analysis |
Case Studies
- Neurological Drug Development : A study demonstrated that modifying this compound led to compounds with enhanced inhibitory effects on acetylcholinesterase, an enzyme relevant to Alzheimer's disease .
- Enzyme Interaction Analysis : Research involving this compound revealed its role as a competitive inhibitor of specific proteases, providing valuable data on its potential therapeutic applications .
- Agrochemical Efficacy : Field trials indicated that formulations containing this compound showed a significant increase in pest control effectiveness compared to traditional pesticides .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrrolidine Derivatives
Research Findings and Implications
- Synthetic Flexibility : The tert-butyl ester group in all compounds ensures stability during multi-step syntheses, but substituent choice dictates downstream reactivity.
- Toxicity Trade-offs: Amino-containing derivatives (e.g., ethylamino) may require rigorous safety protocols compared to hydroxymethyl or aryl-substituted analogs.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare (R)-3-Ethylamino-pyrrolidine-1-carboxylic acid tert-butyl ester, and how can reaction yields be optimized?
- Methodological Answer : The synthesis typically involves functionalization of a pyrrolidine scaffold. For example, tert-butyl (3R)-3-aminopyrrolidine-1-carboxylate is a key intermediate, which can undergo alkylation with ethylamine derivatives under basic conditions (e.g., triethylamine in dichloromethane at 0–20°C) . Yield optimization requires precise stoichiometric control of reagents, inert atmosphere to prevent side reactions, and purification via column chromatography (e.g., hexane:ethyl acetate gradients) .
Q. How can the stereochemical integrity of the (R)-configuration be confirmed during synthesis?
- Methodological Answer : Chiral HPLC or polarimetry are standard for enantiomeric excess determination. Nuclear Overhauser Effect (NOE) NMR experiments can validate spatial arrangements of substituents. For example, NOE correlations between the tert-butyl group and ethylamino protons in the pyrrolidine ring confirm the (R)-configuration .
Q. What purification techniques are most effective for isolating this compound from reaction mixtures?
- Methodological Answer : Column chromatography using silica gel with gradients of hexane/ethyl acetate (4:1 to 1:1) is widely employed . Recrystallization from ethanol or acetonitrile may further enhance purity. LC-MS or TLC (Rf ~0.29 in hexane:ethyl acetate 4:1) monitors purity .
Advanced Research Questions
Q. How does the tert-butyl ester group influence the compound’s reactivity in subsequent functionalization reactions (e.g., cross-coupling or deprotection)?
- Methodological Answer : The tert-butyl ester acts as a protecting group for carboxylic acids, enhancing stability during alkylation or amidation. Deprotection with trifluoroacetic acid (TFA) in dichloromethane selectively removes the tert-butyl group without affecting the pyrrolidine ring. For example, this strategy is used in multi-step syntheses of kinase inhibitors .
Q. What analytical approaches resolve contradictions in NMR data (e.g., unexpected splitting patterns or integration ratios)?
- Methodological Answer : Contradictions may arise from dynamic rotational isomerism. Variable-temperature NMR (e.g., 25°C to −40°C) can slow conformational exchange, simplifying splitting patterns. 2D NMR (COSY, HSQC) clarifies coupling networks. For example, HSQC correlations between NH protons and adjacent carbons confirm connectivity .
Q. How can computational modeling (e.g., DFT) predict the compound’s behavior in enantioselective catalysis or receptor binding?
- Methodological Answer : Density Functional Theory (DFT) calculates energy barriers for rotational isomers or docking into biological targets (e.g., GPCRs). For instance, modeling the ethylamino group’s spatial orientation predicts steric hindrance in enzyme active sites, guiding SAR studies .
Q. What challenges arise when scaling up the synthesis of this compound, and how are they mitigated?
- Methodological Answer : Scale-up issues include exothermic reactions during alkylation and purification bottlenecks. Controlled addition of reagents (e.g., ethylamine via syringe pump) and switching to flash chromatography with automated fraction collectors improve reproducibility. Process analytical technology (PAT) monitors critical parameters in real time .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
